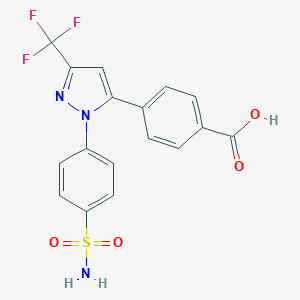

4-(1-(4-(氨基磺酰)苯基)-3-(三氟甲基)-1H-吡唑-5-基)苯甲酸

描述

4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid, commonly referred to as 4-ASP-TFMP, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, and contains an aminosulfonyl group as well as a trifluoromethyl group. 4-ASP-TFMP is a versatile compound that has been used in a variety of laboratory experiments to study the properties of other molecules and to gain insight into the biochemical and physiological effects of certain compounds.

科学研究应用

Drug Metabolism Studies

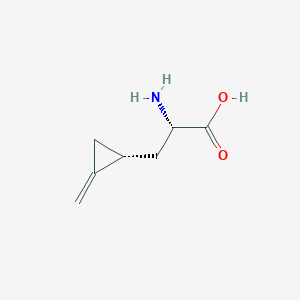

Celecoxib and its major metabolites labeled with deuteriums are applied for drug metabolism studies . The synthesis of deuterium-labeled celecoxib and its metabolites, including celecoxib carboxylic acid, is crucial for these studies .

Improvement of Wettability and Dissolution Rate

Significant improvements in the wettability and dissolution rate of celecoxib, a poorly soluble selective cyclooxygenase-2 (COX-2) inhibitor, have been shown by combining the binary pharmaceutical compositions including celecoxib and one of the two co-formers, adipic acid (ADI) and saccharin (SAC), into eutectic mixtures .

Enhancement of Bioavailability

The development of a therapeutic eutectic system for celecoxib is a promising approach for oral delivery to enhance bioavailability . Celecoxib eutectic mixtures were synthesized by novel techniques including supercritical CO2 techniques and new tablet formulations were purposed .

Treatment of Osteoarthritis, Acute Pain, and Rheumatoid Arthritis

Celecoxib is generally used for the treatment of osteoarthritis, acute pain, and rheumatoid arthritis . However, the long-term administration of celecoxib leads to gastric side effects .

Development of Nanosponges

To overcome the gastric side effects caused by the long-term administration of celecoxib, nanosponges were developed in which celecoxib was loaded and given topically . This approach helps in reducing the side effects associated with the oral route of administration.

作用机制

Celecoxib Carboxylic Acid: , also known as Celecoxib metabolite M2, UNII-EQJ1364UKF, Carboxylic acid celecoxib, or 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid, is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib. This article explores its mechanism of action in detail.

Target of Action

Celecoxib Carboxylic Acid primarily targets the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds involved in inflammation and pain signaling .

Mode of Action

Celecoxib Carboxylic Acid inhibits the activity of COX-2 by binding to its active site. This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins. By inhibiting COX-2, Celecoxib Carboxylic Acid reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

Biochemical Pathways

The inhibition of COX-2 by Celecoxib Carboxylic Acid affects several biochemical pathways:

- NF-κB Pathway : By reducing prostaglandin levels, Celecoxib Carboxylic Acid may indirectly modulate the NF-κB pathway, which is involved in the regulation of immune responses and inflammation .

Pharmacokinetics

The pharmacokinetics of Celecoxib Carboxylic Acid involves its absorption, distribution, metabolism, and excretion (ADME):

These properties influence its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the inhibition of COX-2 by Celecoxib Carboxylic Acid leads to a decrease in the synthesis of pro-inflammatory prostaglandins. This results in reduced inflammation, pain, and fever. At the cellular level, the compound’s action can lead to decreased leukocyte infiltration and reduced expression of inflammatory cytokines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Celecoxib Carboxylic Acid. For instance:

- Drug Interactions : Concurrent use of other medications metabolized by CYP2C9 can affect the metabolism and efficacy of Celecoxib Carboxylic Acid .

Understanding these factors is crucial for optimizing its therapeutic use.

: DrugBank : Medicine.com

属性

IUPAC Name |

4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHNOVFEXONZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434744 | |

| Record name | Celecoxib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid | |

CAS RN |

170571-01-4 | |

| Record name | 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170571-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celecoxib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQJ1364UKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carboxycelecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

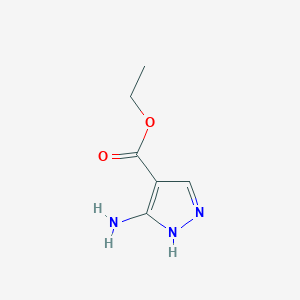

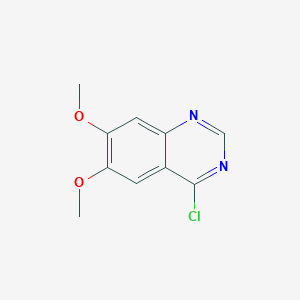

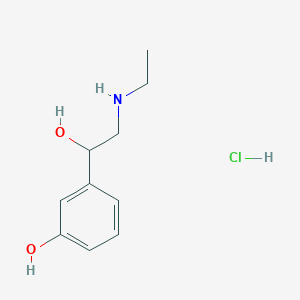

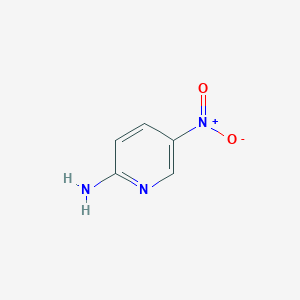

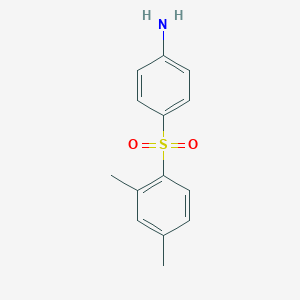

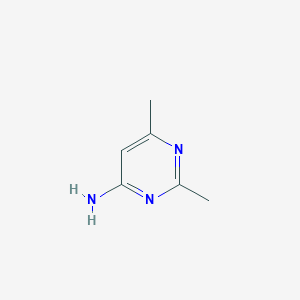

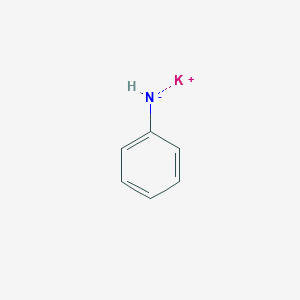

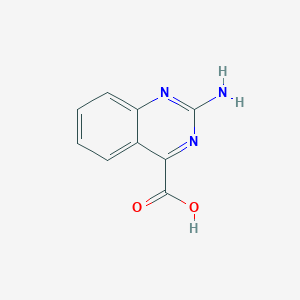

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

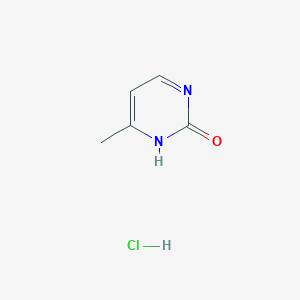

Q1: How do genetic polymorphisms of CYP2C9 affect celecoxib metabolism?

A1: Research suggests that genetic variations in the CYP2C9 enzyme, primarily responsible for metabolizing celecoxib into its carboxylic acid metabolite, can significantly influence the drug's pharmacokinetics. [] While the provided abstracts don't delve into specific polymorphisms, they highlight that individuals with certain CYP2C9 variants might experience altered celecoxib breakdown and elimination rates. This could lead to variations in drug efficacy and potential adverse effects depending on the individual's genetic makeup. Further research exploring these specific polymorphisms and their clinical implications is crucial for personalized medicine approaches.

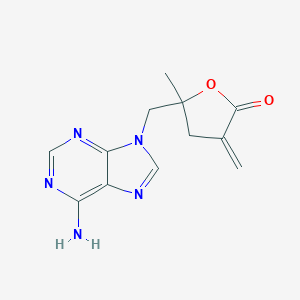

Q2: Why was deuterium-labeled celecoxib synthesized, and what advantages does it offer in research?

A2: The synthesis of deuterium-labeled celecoxib, as mentioned in one of the research papers [], likely serves as a tool for tracing the drug's metabolic pathway in various studies. Deuterium, a stable isotope of hydrogen, can be incorporated into drug molecules without significantly altering their chemical behavior. This allows researchers to track the labeled celecoxib and its metabolites with high sensitivity, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding celecoxib's metabolic fate is crucial for optimizing its therapeutic use and minimizing potential side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide](/img/structure/B18315.png)

![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)